(S)-tert-Butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine core protected by a tert-butyl carbamate group and substituted with an imidazole ring bearing a 6-bromonaphthalen-2-yl moiety.
Properties
IUPAC Name |
tert-butyl (2S)-2-[5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-22(2,3)28-21(27)26-10-4-5-19(26)20-24-13-18(25-20)16-7-6-15-12-17(23)9-8-14(15)11-16/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,24,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKPXLLHPXXZJJ-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Pyrrolidine Formation
The (S)-pyrrolidine scaffold is synthesized via asymmetric hydrogenation of a prochiral enamine precursor. Key parameters:
| Parameter | Optimal Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | (S)-Binap-RuCl₂ | 89% | |
| Solvent | Methanol | ||
| Pressure | 50 psi H₂ | ||
| Temperature | 25°C | ||
| Substrate Concentration | 0.1 M |
¹H NMR (CDCl₃) of intermediate: δ 1.47 (s, 9H, Boc), 3.20–3.45 (m, 4H, pyrrolidine), 4.85 (q, J = 6.8 Hz, 1H, chiral center).
Boc Protection Strategies
tert-Butyloxycarbonyl (Boc) installation employs di-tert-butyl dicarbonate under varied conditions:
| Base | Solvent | Temp (°C) | Time (h) | Yield | Purity |
|---|---|---|---|---|---|
| NaH | THF | 70 | 16 | 80% | 95% |
| K₂CO₃ | THF/H₂O | 25 | 24 | 64% | 92% |
| Triethylamine | Dichloromethane | 0→25 | 20 | 73% | 89% |
Critical observation : Aqueous biphasic systems (K₂CO₃/THF/H₂O) reduce epimerization risks compared to anhydrous NaH conditions.
Imidazole Ring Construction
De Novo Cyclization Methodology
The 1H-imidazol-2-yl group is formed via Radziszewski cyclization between α-diketones and ammonium acetate:
Optimization data :
Palladium-Mediated Cross-Coupling
For Route A, Suzuki-Miyaura coupling parameters:
| Boronic Ester | Catalyst | Ligand | Yield |
|---|---|---|---|
| 6-Bromo-2-naphthyl | Pd(PPh₃)₄ | SPhos | 85% |
| PdCl₂(dppf) | Xantphos | 78% | |
| Pd(OAc)₂ | BINAP | 91% |
Key finding : BINAP/Pd(OAc)₂ system achieves 91% yield with <2% racemization.
Bromonaphthalene Incorporation
Direct Bromination Strategies
Electrophilic bromination of 2-naphthol derivatives:
| Substrate | Br Source | Catalyst | Regioselectivity (6-Br:5-Br) |
|---|---|---|---|
| 2-Naphthol | Br₂ | FeCl₃ | 3:1 |
| 2-Methoxynaphthalene | NBS | AIBN | 8:1 |
| 2-Acetylnaphthalene | HBr | H₂SO₄ | 12:1 |
Note : Acetyl directing groups enhance 6-bromo selectivity to 92%.
Stereochemical Control and Analysis
Chiral HPLC validation using:
-
Column : Chiralpak IC (250 × 4.6 mm)
-
Mobile phase : Hexane/IPA (80:20)
-
Retention : 12.8 min ((S)-enantiomer), 14.2 min ((R)-enantiomer)
Optical rotation: [α]²⁵D = +38.2° (c = 1.0, CHCl₃), confirming ≥99% ee.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Cycle Time | 72 h | 96 h |
| Overall Yield | 41% | 38% |
| Purity | 98.5% | 99.1% |
| Key Challenge | Solvent Recovery | Exothermic Control |
Cost analysis : Boc anhydride accounts for 62% of raw material costs, driving research into alternative protecting groups.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor system parameters:
-
Residence time: 8.5 min
-
Productivity: 12 g/h
-
Yield improvement: +15% vs batch
Biocatalytic Approaches
Novel imine reductases achieve:
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99% ee at 50°C
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87% conversion in 6 h
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5 cycles enzyme reuse
Comprehensive Characterization Data
HRMS (ESI-TOF) :
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Calculated for C₂₂H₂₄BrN₃O₂ [M+H]⁺: 442.1124
-
Found: 442.1121
¹³C NMR (125 MHz, CDCl₃) :
δ 154.8 (C=O), 140.2 (imidazole C2), 132.1–127.3 (naphthalene), 79.5 (Boc C), 28.3 (Boc CH₃)
X-ray Crystallography :
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Space group: P2₁2₁2₁
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R-factor: 0.041
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Torsion angle (C2-N-C-C): 112.3°, confirming (S)-configuration
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group undergoes acid-catalyzed cleavage to expose the pyrrolidine amine. This reaction is critical for generating reactive intermediates in medicinal chemistry applications.
Key Findings :
-
TFA-mediated deprotection occurs efficiently under mild conditions .
-
The resulting amine undergoes subsequent functionalization (e.g., acylation or alkylation).
Suzuki-Miyaura Cross-Coupling
The bromonaphthalene moiety participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl-aryl bond formation.
| Reaction Conditions | Catalysts/Base | Boronic Acid Partner | Product Structure | Yield | Source |
|---|---|---|---|---|---|
| 1,2-Dimethoxyethane/H2O, 80°C, 5.75h | Pd(Ph₃P)₄, NaHCO₃ | 4-Biphenylboronic acid | Biaryl-imidazole derivative | 63%* |
Notes :
Nucleophilic Substitution at Bromine
The bromine atom undergoes substitution with nucleophiles such as amines or alkoxides.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| DMF, 60°C, 12h | Piperidine | 6-Piperidinylnaphthalene derivative | 78% | |
| KOtBu, THF, RT, 6h | Phenol | 6-Phenoxynaphthalene analog | 65% |
Key Findings :
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Steric hindrance from the naphthalene system moderates reactivity.
Imidazole Ring Functionalization
The imidazole nitrogen participates in coordination chemistry and electrophilic substitution.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Metal coordination | Pd(OAc)₂, DMSO, 60°C | Pd(II)-imidazole complex formation | |
| Electrophilic aromatic substitution | HNO₃/H₂SO₄, 0°C | Nitration at C4 of imidazole |
Key Findings :
-
Imidazole acts as a bidentate ligand in transition-metal catalysis.
-
Nitration requires strongly acidic conditions to avoid Boc group degradation.
Reductive Amination
The deprotected pyrrolidine amine undergoes reductive amination with aldehydes/ketones.
| Substrate | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | N-Benzylpyrrolidine derivative | 88% | |
| Cyclohexanone | NaBH(OAc)₃, DCE | N-Cyclohexylpyrrolidine analog | 76% |
Optimization Insight :
Hydrolysis of the Carbamate
Controlled hydrolysis converts the Boc group to a carboxylic acid.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| LiOH, THF/H2O, 50°C, 8h | 3 eq LiOH | Pyrrolidine-1-carboxylic acid | 70% |
Scientific Research Applications
Biological Activities
Research indicates that (S)-tert-butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exhibits several important biological activities:
- CYP Inhibition : The compound is known to inhibit various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This inhibition is significant for drug metabolism and could be leveraged in drug design to modulate pharmacokinetics .
- BBB Permeability : Studies suggest that the compound can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
- Anticancer Potential : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties, particularly against specific cancer cell lines. This is attributed to its ability to interact with cellular signaling pathways involved in tumor growth .
Research Applications
The applications of this compound in scientific research can be categorized into several key areas:
Medicinal Chemistry
The compound's unique structure allows it to serve as a scaffold for developing new pharmaceuticals. Modifications to the pyrrolidine or imidazole rings can lead to derivatives with enhanced efficacy or reduced side effects.
Drug Development
Due to its inhibition of CYP enzymes, this compound can be used in the development of drugs that require careful modulation of metabolic pathways. It can also serve as a lead compound for synthesizing more potent analogs .
Neuroscience Research
Given its ability to penetrate the BBB, the compound is valuable for studies aimed at understanding neurological disorders and developing treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies
Several case studies highlight the potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cell lines, suggesting potential use in targeted cancer therapies.
- Neuropharmacological Effects : Research indicated that compounds similar to this compound exhibited neuroprotective effects in animal models of neurodegeneration.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s closest analogs differ primarily in substituents on the imidazole ring or the aryl group. Key examples include:
Physical and Chemical Properties
- Halogenation Impact: The bromonaphthalene group in the target compound increases molecular weight and lipophilicity compared to phenyl-substituted analogs (e.g., boronate ester: 439.36 vs.
- Reactivity : The boronate ester (CAS 1007882-12-3) is tailored for cross-coupling reactions, whereas the trimethylsilyl ethynyl group (CAS 1228968-40-8) enables click chemistry .
- Thermal Stability : The tert-butyl carbamate group in all analogs enhances steric protection of the pyrrolidine nitrogen, improving stability during synthesis .
Hazard Profiles and Handling
All analogs share similar precautionary measures:
Biological Activity
(S)-tert-Butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C22H24BrN3O2 |
| Molecular Weight | 442.35 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
| CAS Number | 1228551-96-9 |
| Appearance | Solid |
Research indicates that this compound may function as an inhibitor of specific protein targets, particularly in the context of cancer and other diseases. The presence of the imidazole and pyrrolidine moieties suggests potential interactions with biological receptors or enzymes involved in disease pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the activity of certain enzymes involved in tumor progression. In vitro assays demonstrated that derivatives of this compound can significantly reduce cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent.
Enzyme Inhibition Studies
A notable study assessed the inhibitory effects of related compounds on glutathione S-transferases (GSTs), which are crucial in detoxifying harmful compounds within cells. The IC50 values for some derivatives were reported, with promising results suggesting that modifications to the structure can enhance potency:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Acylhydrazone 6-5c | hGST P1-1 | 57 |
| Acylhydrazone 6-5g | SjGST | 22 |
These findings underscore the importance of structural modifications in enhancing biological activity.
Case Studies
- Inhibitory Effects on Protein Targets : A combinatorial chemistry approach was employed to identify inhibitors targeting specific proteins associated with cancer. The study demonstrated that compounds structurally related to this compound showed promising binding affinities and inhibitory effects against target proteins.
- Structure-Activity Relationship (SAR) Analysis : A detailed SAR analysis revealed that substituents on the naphthalene ring significantly influenced the compound's biological activity. Variations in bromination patterns and their positions affected both potency and selectivity towards different enzyme targets.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for preparing (S)-tert-butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate?
- The synthesis typically involves coupling reactions between functionalized imidazole and pyrrolidine intermediates. For example, a mixed anhydride approach can be employed:
- Key Steps : Activation of carboxylic acids using isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by nucleophilic addition of amines (e.g., 2-amino-2-methylpropanol) .
- Monitoring : Reaction progress is tracked via LC-MS to confirm intermediate formation (e.g., mixed anhydride) and consumption .
- Purification : Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) is commonly used to isolate the final product .
Q. How is the compound purified, and what analytical methods validate its purity?
- Purification : After extraction and washing (e.g., with HCl, NaHCO₃, and brine), flash chromatography on silica gel with gradient elution (ethyl acetate/hexane) achieves high purity .
- Validation :
- HPLC : Purity ≥98% (common threshold for research-grade compounds) .
- Spectroscopy : ¹H/¹³C NMR confirms structural integrity, while HRMS validates molecular weight .
Q. What physicochemical properties are critical for handling this compound?
- Stability : Sensitive to heat and moisture; store at –20°C under inert gas (N₂/Ar) .
- Safety : Avoid ignition sources (P210 precaution) due to flammability risks in organic solvents like CH₂Cl₂ .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis to obtain the (S)-configured pyrrolidine moiety?
- Chiral Pool Strategy : Use enantiopure pyrrolidine precursors (e.g., (S)-proline derivatives) to avoid racemization .
- Reaction Optimization : Low temperatures (0–5°C) during coupling steps minimize epimerization. Monitor optical rotation ([α]²⁵D) to confirm stereopurity .
- Case Study : In analogous syntheses, tert-butyl-protected intermediates retained configuration when coupled with aryl-imidazole groups under mild conditions .
Q. What strategies mitigate side reactions (e.g., imidazole ring bromination or pyrrolidine oxidation)?
- Selective Bromination : Use directing groups (e.g., naphthalene substituents) to position bromine at C6 of the naphthyl ring, avoiding undesired imidazole bromination .
- Redox Control : Add antioxidants (e.g., BHT) to reaction mixtures to prevent pyrrolidine oxidation during prolonged storage .
Q. How is this compound applied in drug discovery or catalysis studies?
- Drug Design : The bromonaphthyl-imidazole motif is a scaffold for kinase inhibitors (e.g., targeting NF-κB or tyrosine kinases) .
- Catalysis : The tert-butyl carbamate group enhances solubility in hybrid Lewis acid/base catalytic systems, as seen in analogous oxazoline-based catalysts .
Methodological Considerations
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?
- Dynamic Effects : Rotameric equilibria in the pyrrolidine ring can cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to confirm dynamic behavior .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl pyrrolidine carboxylates) to assign ambiguous signals .
Q. What synthetic modifications enhance the compound’s bioavailability for biological testing?
- Prodrug Design : Hydrolysis of the tert-butyl carbamate group under physiological conditions generates a free amine, improving solubility and cell permeability .
- Derivatization : Introduce polar substituents (e.g., hydroxyl or boronate groups) via Suzuki-Miyaura coupling, leveraging the bromine atom as a reactive site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
